molecular formula C14H13N B2525686 2-Methyl-2-(naphthalen-1-yl)propanenitrile CAS No. 55615-31-1

2-Methyl-2-(naphthalen-1-yl)propanenitrile

Cat. No.: B2525686
CAS No.: 55615-31-1
M. Wt: 195.265
InChI Key: PVFMNNIMYGEOAM-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C14H13N. It is characterized by a naphthalene ring attached to a propanenitrile group, with a methyl group at the second position. This compound is used in various scientific studies due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(naphthalen-1-yl)propanenitrile typically involves the reaction of 1-naphthylacetonitrile with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(naphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-2-(naphthalen-1-yl)propanenitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)propanenitrile depends on its specific applicationFor example, the nitrile group can form hydrogen bonds or coordinate with metal ions, affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(naphthalen-1-yl)propanenitrile is unique due to the specific positioning of the methyl and nitrile groups on the naphthalene ring, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-2-naphthalen-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFMNNIMYGEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 16.7 g (100 mmol) of 1-naphthylacetonitrile in 200 m of DMF and 15 ml (240 mmol) of methyl iodide is mixed at 0° C. with 10.4 g (260 mmol) of sodium hydride (addition within 2.5 hours). The batch is stirred for 3 hours at 0° C. and for 18 hours at 25° C. It is mixed with ice and ethyl acetate. The organic phase is acidified with 10% H2SO4, washed three times with water, dried (Na2SO4) and concentrated by evaporation in a vacuum. A large-scale purification is carried out by bulb tube distillation (boiling range 60–130° C.) in an oil pump vacuum; yield: 18.8 g.
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